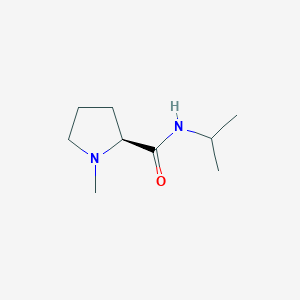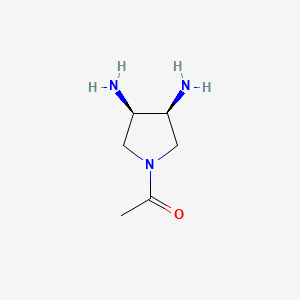
(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives This compound is characterized by its unique structural configuration, which includes an isopropyl group attached to the nitrogen atom and a methyl group at the first position of the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as (S)-pyrrolidine-2-carboxylic acid and isopropylamine.
Amidation Reaction: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form an intermediate. This intermediate then reacts with isopropylamine to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxamide group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, resulting in the desired biological effect. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access.
Comparación Con Compuestos Similares
(S)-Pyrrolidine-2-carboxamide: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.
N-Isopropyl-1-methylpyrrolidine: Lacks the carboxamide group, affecting its reactivity and applications.
(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.
Uniqueness: (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and chiral configuration, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(2S)-1-methyl-N-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)10-9(12)8-5-4-6-11(8)3/h7-8H,4-6H2,1-3H3,(H,10,12)/t8-/m0/s1 |
Clave InChI |
FBQJDCDVNVNFPP-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)NC(=O)[C@@H]1CCCN1C |
SMILES canónico |
CC(C)NC(=O)C1CCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)


![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)






![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
